Lipophilicity Shift: ΔXLogP3 = −0.7 vs. the Pyridine Isostere Alters Predicted Passive Permeability
The target pyridazine compound (XLogP3 = 0.2) exhibits substantially lower computed lipophilicity than its direct pyridine isostere 6-[(Prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid (XLogP3 = 0.9), a difference of −0.7 log units [1][2]. This shift places the pyridazine well below the commonly cited optimal oral drug-likeness range midpoint (XLogP3 ≈ 3) and suggests superior aqueous solubility and reduced non-specific protein binding relative to the pyridine analog—properties that are critical for fragment-based screening and bioconjugation workflows where excess hydrophobicity causes aggregation.
| Evidence Dimension | Computed lipophilicity (XLogP3, PubChem 2024.11.20 release) |
|---|---|
| Target Compound Data | XLogP3 = 0.2 |
| Comparator Or Baseline | 6-[(Prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid (CAS 1880193-33-8): XLogP3 = 0.9 |
| Quantified Difference | ΔXLogP3 = −0.7 (target more hydrophilic) |
| Conditions | XLogP3 algorithm v3.0 as implemented in PubChem 2024.11.20 release; calculated from SMILES input. |
Why This Matters
A 0.7-unit decrease in XLogP3 predicts roughly a 5-fold increase in aqueous solubility under the empiric Hansch relationship, directly impacting formulation flexibility and assay compatibility in biochemical screening cascades.
- [1] PubChem CID 130623848. Computed Properties: XLogP3 = 0.2. National Center for Biotechnology Information. 2024.11.20 release. View Source
- [2] PubChem CID 130715690 (6-[(Prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid). Computed Properties: XLogP3 = 0.9. National Center for Biotechnology Information. 2024.11.20 release. View Source
